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Compound of Interest

Compound Name: 1,2,3-Tribromobutane

Cat. No.: B13810187

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2,3-
Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 1,2,3-tribromobutane (CAS No. 632-05-3), a halogenated hydrocarbon of
interest in synthetic organic chemistry.[1][2][3] This document is intended for researchers,
scientists, and professionals in drug development who require detailed information on this
compound for their work.

Chemical Identity and Structure

1,2,3-Tribromobutane is a saturated acyclic hydrocarbon containing three bromine atoms.[1]
[2][3] Its structure consists of a four-carbon chain with bromine atoms attached to the first,
second, and third carbon atoms.[1][2][3]

Table 1: Chemical Identifiers for 1,2,3-Tribromobutane
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Identifier

Value

CAS Number

632-05-3[1][2][3]

Molecular Formula

CaH7Br3[1][2][3]

Molecular Weight 294.81 g/mol [1][2][3]

IUPAC Name 1,2,3-tribromobutane[2]

nch INChl=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-
4H,2H2,1H3[2][3]

InChlKey HKTNRDJXZCCMGH-UHFFFAOYSA-N[2][3]

SMILES CC(Br)C(Br)CBr[2]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 1,2,3-
tribromobutane. Much of the available data is based on computational models.

Table 2: Physical Properties of 1,2,3-Tribromobutane

Property Value Unit Source
- ) Joback Calculated
Boiling Point 488.52 K
Property
) ) Joback Calculated
Melting Point 284.24 K
Property
Density

Refractive Index

LogP (Octanol/Water

Partition Coefficient)

Crippen Calculated
2.928
Property

Water Solubility
(log10WS)

Crippen Calculated
-3.02 mol/L
Property
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Table 3: Thermodynamic Properties of 1,2,3-Tribromobutane

Property Value Unit Source
Enthalpy of Formation Joback Calculated
-57.46 kJ/mol
(Gas, AfH°gas) Property
Gibbs Free Energy of Joback Calculated
] 20.88 kJ/mol
Formation (AfG°®) Property
Enthalpy of Fusion Joback Calculated
14.92 kJ/mol
(AfusH®) Property
Enthalpy of Joback Calculated
o 43.03 kJ/mol
Vaporization (AvapH®) Property

Reactivity and Chemical Behavior

The reactivity of 1,2,3-tribromobutane is primarily dictated by the presence of three carbon-
bromine bonds. The bromine atoms are good leaving groups, making the compound
susceptible to nucleophilic substitution and elimination reactions. The presence of bromine
atoms on adjacent carbons (vicinal) and on a primary and secondary carbon allows for complex
reaction pathways.

The reactivity of the bromine atoms is influenced by their position on the carbon chain. The
primary bromine at the C1 position is generally more susceptible to SN2 reactions than the
secondary bromines at C2 and C3 due to less steric hindrance. Elimination reactions, such as
dehydrobromination, are also possible and can lead to the formation of various brominated
butenes.

Experimental Protocols

While specific experimental protocols for the synthesis of 1,2,3-tribromobutane are not
extensively detailed in the literature, a plausible synthetic route involves the bromination of an
appropriate unsaturated precursor. A representative protocol for the synthesis via the
bromination of crotyl bromide is provided below.

Representative Synthesis of 1,2,3-Tribromobutane from Crotyl Bromide
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This protocol describes a general procedure for the electrophilic addition of bromine to crotyl
bromide (1-bromo-2-butene).

Materials:

e Crotyl bromide (1-bromo-2-butene)

e Bromine (Brz)

o Carbon tetrachloride (CCla) or other inert solvent
e Sodium thiosulfate solution (aqueous, 5%)

e Sodium bicarbonate solution (aqueous, saturated)
o Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

e Dropping funnel

e Magnetic stirrer

e Reflux condenser

e Separatory funnel

» Rotary evaporator

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve
crotyl bromide in carbon tetrachloride.

e Cool the flask in an ice bath.

o Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel
with continuous stirring. Maintain the temperature below 10 °C.
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» After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2
hours, or until the reddish-brown color of bromine disappears.

» Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate
solution to remove any unreacted bromine.

» Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic
byproducts.

» Wash the organic layer with water.
e Dry the organic layer over anhydrous magnesium sulfate.
« Filter to remove the drying agent.

» Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude
1,2,3-tribromobutane.

e The crude product can be further purified by vacuum distillation.

B _Coolin ice bath [Add Bromine Solu

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1,2,3-tribromobutane.

Spectroscopic Data

Experimental spectroscopic data for 1,2,3-tribromobutane is not readily available. However,
the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¢ H NMR: The proton NMR spectrum is expected to be complex due to the presence of
multiple chiral centers and diastereomers. Protons on carbons bearing bromine atoms will be
deshielded and appear at higher chemical shifts. Spin-spin coupling between adjacent
protons will lead to complex splitting patterns.
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e 13C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding
to the four carbon atoms in the molecule. The carbons bonded to bromine will be shifted
downfield.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching
and bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region
(below 800 cm™1).

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M*)
and characteristic isotopic peaks (M+2, M+4, M+6) due to the presence of three bromine atoms
(7°Br and 81Br isotopes are in a roughly 1:1 ratio). Fragmentation would likely involve the loss of
bromine atoms and cleavage of the carbon-carbon bonds.
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Caption: A plausible mass spectrometry fragmentation pathway for 1,2,3-tribromobutane.

Logical Relationships

1,2,3-Tribromobutane is one of several structural isomers of tribromobutane. The position of
the bromine atoms significantly influences the chemical and physical properties of these
isomers.
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Caption: Structural isomers of tribromobutane.

Safety and Handling

Detailed safety information for 1,2,3-tribromobutane is not readily available. However, based
on the data for other brominated hydrocarbons, it should be handled with care in a well-
ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a
lab coat, should be worn. Brominated organic compounds can be irritants and may have other
toxicological effects.

Conclusion

1,2,3-Tribromobutane is a functionalized alkane with potential applications in organic
synthesis. This guide provides a summary of its known and predicted chemical and physical
properties. Further experimental investigation is needed to fully characterize this compound
and its reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Page loading... [guidechem.com]
e 2.1,2,3-Tribromobutane | C4H7Br3 | CID 102454 - PubChem [pubchem.ncbi.nim.nih.gov]

e 3. 1,2,3-tribromobutane [webbook.nist.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b13810187?utm_src=pdf-body-img
https://www.benchchem.com/product/b13810187?utm_src=pdf-body
https://www.benchchem.com/product/b13810187?utm_src=pdf-body
https://www.benchchem.com/product/b13810187?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/1-2-3-tribromobutane-dic254743.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3-Tribromobutane
https://webbook.nist.gov/cgi/inchi?ID=C632053&Mask=4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13810187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [1,2,3-Tribromobutane chemical and physical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13810187#1-2-3-tribromobutane-chemical-and-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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